Product packaging for 1-Iodo-4-methyl-2-(trifluoromethyl)benzene(Cat. No.:CAS No. 1369852-22-1)

1-Iodo-4-methyl-2-(trifluoromethyl)benzene

Cat. No.: B3335810
CAS No.: 1369852-22-1
M. Wt: 286.03
InChI Key: DIDQHLMNWYQNTK-UHFFFAOYSA-N
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Description

1-Iodo-4-methyl-2-(trifluoromethyl)benzene is a valuable halogenated aromatic compound designed for use in chemical synthesis and pharmaceutical research. This reagent features both an iodine substituent, which serves as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions), and a robust trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and bioavailability of target molecules . Compounds with the trifluoromethylphenyl core are of significant interest in medicinal chemistry and materials science. The presence of the methyl group further modifies the electronic and steric properties of the benzene ring, offering additional avenues for structural diversification. As a key synthetic intermediate, this chemical can be utilized in the exploration of new pharmacologically active molecules, including the development of enzyme inhibitors . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the product in a dark place, sealed in dry conditions at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3I B3335810 1-Iodo-4-methyl-2-(trifluoromethyl)benzene CAS No. 1369852-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-methyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3I/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDQHLMNWYQNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735214
Record name 1-Iodo-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369852-22-1
Record name 1-Iodo-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Mechanistic Investigations of 1 Iodo 4 Methyl 2 Trifluoromethyl Benzene

Carbon-Carbon Cross-Coupling Reactions Involving the Iodo Moiety

The carbon-iodine (C-I) bond in 1-Iodo-4-methyl-2-(trifluoromethyl)benzene is the primary site of reactivity for numerous palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive electrophiles in these transformations due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. yonedalabs.com The electron-withdrawing nature of the trifluoromethyl group further activates the C-I bond, making this substrate particularly well-suited for these reactions. libretexts.org

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid. libretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. For substrates like this compound, the reaction proceeds via a catalytic cycle involving a palladium(0) complex. The presence of an electron-withdrawing group, such as the trifluoromethyl group, generally makes the aryl halide more reactive towards the initial oxidative addition step. yonedalabs.com

While specific studies detailing the Suzuki-Miyaura coupling of this compound were not found, the reaction of other electron-deficient aryl iodides is well-documented. thieme-connect.comfrontiersin.org Conditions typically involve a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
CatalystLigandBaseSolventTemperature (°C)Note
Pd(OAc)₂sSPhosK₂CO₃Water/Acetonitrile37Effective for DNA-conjugated aryl iodides. frontiersin.org
Pd(PPh₃)₄-Na₂CO₃n-PrOH/H₂O50Classical conditions; reaction can be inefficient at lower temperatures with aryl iodides. utas.edu.au
Pd NanoparticlesLigand-freeK₂CO₃Toluene/Water100Used for carbonylative Suzuki coupling. thieme-connect.com

Heck Reaction Transformations

The Heck reaction is a palladium-catalyzed method for coupling aryl halides with alkenes to form substituted alkenes, proving invaluable for the synthesis of complex organic molecules. organic-chemistry.orgyoutube.com The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org Electron-deficient aryl iodides are excellent substrates for the Heck reaction. However, in some contexts, their use can diminish yield and selectivity in reductive Heck variants. nih.gov

Specific research on the Heck reaction of this compound is not detailed in the provided sources. However, related transformations provide insight into expected conditions.

Table 2: General Conditions for Palladium-Catalyzed Heck Reactions

Sonogashira Coupling Processes

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.org This reaction is fundamental for synthesizing substituted alkynes. The reactivity of aryl halides follows the typical trend I > Br > Cl. The reaction generally proceeds under mild, often ambient, temperatures. beilstein-journals.org

While no examples were found for this compound, a study on the closely related isomer, 1-iodo-4-(trifluoromethyl)benzene, demonstrates the reaction's utility. This provides a strong model for the expected reactivity.

Table 3: Sonogashira Coupling of 1-Iodo-4-(trifluoromethyl)benzene with Phenylacetylene
ComponentRoleAmount/Conditions
1-Iodo-4-(trifluoromethyl)benzeneSubstrate1.0 equivalent
PhenylacetyleneCoupling Partner1.5 equivalents
Pd(CH₃CN)₂Cl₂Palladium Catalyst1.0 mol %
cataCXium ALigand2.0 mol %
Cs₂CO₃Base1.0 equivalent
TemperatureReaction ConditionRoom Temperature

This reaction describes the synthesis of a specific cytotoxic compound and highlights a copper-free variant of the Sonogashira coupling.

Negishi Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is noted for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. The organozinc reagents can be prepared and used in situ, avoiding the need to handle sensitive intermediates. datapdf.com Both palladium and nickel catalysts are effective, with copper sometimes being used as a cost-effective alternative. organic-chemistry.org

Detailed studies on the Negishi coupling of this compound are not available in the provided sources. However, general methodologies for aryl iodides are well-established. researchgate.net

Table 4: General Conditions for Negishi Cross-Coupling of Aryl Iodides
CatalystLigandOrganometallicSolventTemperature (°C)Note
Pd₂(dba)₃SPhosIodoalanine-derived zinc reagentN/AN/AHighly efficient for ortho-substituted aryl halides. researchgate.netnih.gov
PEPPSI-In situ generated arylzincTHF25-50Effective for one-pot procedures with aryl bromides and chlorides. datapdf.com
CuILigand-freeDiarylzincDMF100A copper-catalyzed variant for aryl iodides. organic-chemistry.org

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is mechanistically similar to C-C coupling reactions, involving oxidative addition, amine coordination, and reductive elimination. libretexts.orgwuxiapptec.com While aryl bromides and chlorides are common substrates, aryl iodides can also be used, although their reactivity can sometimes be hampered by the formation of inhibitory palladium-iodide complexes. libretexts.orgwuxiapptec.com The reaction typically requires a palladium source, a specialized phosphine ligand, and a base. acsgcipr.org

No specific examples of the Buchwald-Hartwig amination of this compound were identified in the provided research. General conditions are presented as a reference.

Table 5: Typical Components for Buchwald-Hartwig Amination of Aryl Halides
ComponentExamplesFunction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Catalyst Precursor
LigandP(o-tolyl)₃, BrettPhos, XPhosStabilizes Pd(0) and facilitates catalytic cycle
BaseNaOtBu, Cs₂CO₃, K₃PO₄Deprotonates the amine
AminePrimary/secondary alkyl/aryl aminesNucleophile
SolventToluene, DioxaneReaction Medium

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This pathway is distinct from transition metal-catalyzed reactions and proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is highly favored when the aromatic ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com

In the case of this compound, the trifluoromethyl group is a potent EWG. It is located para to the iodine atom, which would serve as the leaving group. This electronic arrangement strongly activates the C-I bond towards nucleophilic attack. The generally accepted mechanism involves the attack of a nucleophile to form a high-energy, non-aromatic Meisenheimer complex, which then rapidly expels the iodide ion to restore aromaticity. youtube.com The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the breaking of the C-X bond. masterorganicchemistry.com

Despite the favorable electronic setup for an SNAr reaction, the surveyed literature predominantly focuses on the transformation of this compound via transition-metal-catalyzed cross-coupling reactions. This suggests that while theoretically possible, the SNAr pathway may be less synthetically utilized for this substrate compared to the versatile and high-yielding cross-coupling methodologies.

Electron-Donating and Electron-Withdrawing Group Effects on Reactivity

The reactivity of the aromatic ring in this compound is dictated by the competing electronic influences of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. The -CH₃ group is an electron-donating group (EDG) that activates the ring towards electrophilic attack, primarily through hyperconjugation. youtube.com Conversely, the -CF₃ group is one of the most powerful electron-withdrawing groups (EWG) used in organic chemistry, deactivating the ring through a strong negative inductive effect (-I effect). nih.gov

The positions of these groups are critical. The -CH₃ group at the C4 position and the -CF₃ group at the C2 position create a distinct electronic environment. The activating effect of the methyl group directs incoming electrophiles to the ortho and para positions relative to it (C3, C5, and the already substituted C1). The deactivating -CF₃ group directs incoming electrophiles to the meta position relative to it (C3 and C5). youtube.com Therefore, both groups synergistically direct electrophilic attack towards the C3 and C5 positions. However, the strong deactivation by the -CF₃ group means that electrophilic substitution reactions require harsh conditions. youtube.comnih.gov

In nucleophilic aromatic substitution (SNAr) reactions, the powerful electron-withdrawing nature of the -CF₃ group is paramount. It strongly acidifies the ring protons and stabilizes the negatively charged Meisenheimer intermediate that is characteristic of SNAr mechanisms, thereby facilitating the displacement of a leaving group. nih.gov The iodine atom, while a leaving group, is less ideal for classical SNAr than fluorine, but its C-I bond is susceptible to other reaction pathways, including metal-catalyzed processes.

Redox-Catalyzed Conditions in SNAr

While traditional SNAr reactions rely on highly electron-deficient arenes, recent advancements have introduced catalytic systems to broaden the scope to less activated substrates. nih.gov For a molecule like this compound, redox-catalyzed SNAr presents a viable pathway for functionalization. These reactions often involve single-electron transfer (SET) mechanisms, which circumvent the need for a highly stabilized Meisenheimer intermediate.

In a hypothetical redox-catalyzed SNAr reaction, a catalyst could initiate the reaction by reducing the aryl iodide to a radical anion. This intermediate could then fragment, losing the iodide anion to generate an aryl radical, which subsequently engages with the nucleophile. This pathway is distinct from the classical addition-elimination mechanism. The feasibility of such a process depends on the reduction potential of the substrate and the ability of the catalyst to engage in the desired electron transfer steps.

Table 1: Hypothetical Redox-Catalyzed SNAr of this compound

Entry Nucleophile (NuH) Catalyst Conditions Product Yield (%)
1 Phenol Cu(I) salt / Ligand Base, 120 °C 4-methyl-2-(trifluoromethyl)diphenyl ether 65
2 Aniline Pd(0) complex Base, 100 °C N-(4-methyl-2-(trifluoromethyl)phenyl)aniline 72

This table presents plausible outcomes for illustrative purposes based on known catalytic SNAr principles.

Radical-Mediated Transformations

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for radical-mediated reactions.

Generation and Reactivity of Aryl Radicals from this compound

The 4-methyl-2-(trifluoromethyl)phenyl radical can be generated from the parent iodo-compound through several methods. Common approaches include photolysis, treatment with radical initiators like AIBN, or transition-metal-mediated processes. For instance, reacting aryl hydrazines with catalytic molecular iodine in the open air is a mild and efficient method for generating aryl radicals. acs.org Similarly, diaryliodonium salts, which can be derived from aryl iodides, are stable precursors that can generate aryl radicals upon activation with light and a Lewis base, even without an external photocatalyst. chemrxiv.orgchemrxiv.org

Once formed, this aryl radical is a highly reactive intermediate. It can participate in a variety of transformations, including:

Hydrogen Atom Abstraction: Abstracting a hydrogen atom from a solvent or another reagent to form 4-methyl-1-(trifluoromethyl)benzene.

Addition to π-Systems: Adding to alkenes or alkynes to form new C-C bonds, a key step in arylation reactions.

Reaction with Radical Scavengers: Being trapped by stable radicals like TEMPO. nih.govmit.edu

Anodic oxidation of related trifluoromethyl sources has been shown to generate trifluoromethyl radicals, which then react with aryl alkynes. nih.gov A parallel process involving the electrochemical generation of the aryl radical from this compound is also mechanistically plausible.

Stereoselective Fluoroarylation Reactions

Stereoselective fluoroarylation involves the addition of a fluoro-aryl group across a double or triple bond in a way that controls the stereochemistry of the product. The 4-methyl-2-(trifluoromethyl)phenyl radical, generated from this compound, can be used in such reactions. For example, copper-catalyzed reactions have been developed for the oxytrifluoromethylation of unactivated alkenes, which proceeds through a radical mechanism and can be stereoselective. nih.govmit.edu

In a potential stereoselective reaction, the 4-methyl-2-(trifluoromethyl)phenyl radical could add to a chiral alkene or an alkene with a chiral auxiliary. The facial selectivity of the radical addition would be influenced by steric and electronic factors of the substrate, leading to the formation of a diastereomerically enriched product. Transition metal catalysis, often involving copper or palladium, plays a crucial role in controlling the stereochemical outcome of these radical additions. rsc.orgnih.govencyclopedia.pub

Table 2: Plausible Stereoselective Arylation with a Chiral Alkene

Entry Alkene Catalyst System Temp (°C) Product Diastereomeric Ratio (d.r.)
1 Styrene None (Thermal) 80 1:1
2 (R)-N-Acryloyl-2-phenyloxazolidinone Cu(OTf)₂ / Chiral Ligand 25 90:10

This table illustrates potential outcomes for stereoselective reactions based on established principles in asymmetric radical addition.

Electrophilic Functionalizations of the Aromatic Ring

Despite the strong deactivation conferred by the -CF₃ group, the aromatic ring of this compound can undergo electrophilic substitution under forcing conditions. The regiochemical outcome is a result of the directing effects of the existing substituents.

As discussed in section 3.2.1, both the activating -CH₃ group (ortho, para-directing) and the deactivating -CF₃ group (meta-directing) favor substitution at the C3 and C5 positions. youtube.com Steric hindrance from the adjacent bulky iodine at C1 and the -CF₃ group at C2 would likely disfavor substitution at the C3 position. Therefore, the C5 position is the most probable site for electrophilic attack.

Common electrophilic functionalizations could include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 1-iodo-5-nitro-4-methyl-2-(trifluoromethyl)benzene.

Halogenation: Reaction with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would be expected to produce 5-bromo-1-iodo-4-methyl-2-(trifluoromethyl)benzene.

Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on heavily deactivated rings and may not proceed efficiently.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites—the C-I bond, the activated C-H bonds of the methyl group, and the aromatic ring itself—makes chemo- and regioselectivity key considerations in the reactions of this compound.

Chemoselectivity: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the C-I bond is the most reactive site. Palladium catalysts will preferentially undergo oxidative addition into the C-I bond over C-H activation of the ring or methyl group under typical cross-coupling conditions. researchgate.net This allows for the selective functionalization at the C1 position. In radical reactions, the C-I bond is again the most likely bond to undergo homolysis.

Regioselectivity:

Cross-Coupling: Reactions occur exclusively at the C1 position, replacing the iodine atom.

Electrophilic Aromatic Substitution: As detailed in section 3.4, substitution is strongly directed to the C5 position.

Metalation: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. Using a strong base like n-butyllithium, deprotonation could potentially occur at the C3 position, directed by the -CF₃ group, or at the methyl group. The relative acidity of these protons would determine the outcome. Given the strong acidifying effect of the ortho -CF₃ group, metalation at C3 is a distinct possibility, leading to a different regiochemical outcome than electrophilic substitution.

The study of such selectivity is crucial for the strategic synthesis of complex, highly substituted aromatic compounds. scispace.comimist.mamdpi.com

Sophisticated Spectroscopic and Structural Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-Iodo-4-methyl-2-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms (protons) in a molecule. The structure of this compound contains three distinct aromatic protons and one methyl group.

Aromatic Region: The three aromatic protons (H-3, H-5, and H-6) are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing trifluoromethyl group and the iodine atom will further influence their precise chemical shifts.

Aliphatic Region: The methyl (CH₃) group protons are anticipated to produce a singlet in the upfield region, likely around 2.4-2.5 ppm.

The coupling patterns (multiplicity) are predicted as follows:

H-3: Expected to be a doublet, coupled to the adjacent H-5 proton (a small meta-coupling).

H-5: Predicted to appear as a doublet of doublets, resulting from coupling to both H-3 (meta-coupling) and H-6 (ortho-coupling).

H-6: Should appear as a doublet due to coupling with H-5 (ortho-coupling).

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (H-6)~7.9d (doublet)JH5-H6 ≈ 8.0 Hz
Ar-H (H-5)~7.4dd (doublet of doublets)JH5-H6 ≈ 8.0 Hz, JH3-H5 ≈ 2.0 Hz
Ar-H (H-3)~7.6d (doublet)JH3-H5 ≈ 2.0 Hz
CH₃~2.4s (singlet)N/A

The ¹³C NMR spectrum reveals the carbon framework of the molecule. This compound has eight unique carbon atoms.

Aromatic Carbons: Six distinct signals are expected for the benzene (B151609) ring carbons. The carbon bearing the iodine (C-1) will be significantly shielded, appearing at a lower chemical shift (around 90-100 ppm) due to the heavy atom effect. The carbon attached to the electron-withdrawing CF₃ group (C-2) will be deshielded. The remaining aromatic carbons will appear in the typical range of 120-145 ppm.

Trifluoromethyl Carbon: The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), a characteristic feature in ¹³C NMR. rsc.org

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, typically around 20-22 ppm. rsc.org

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-1 (C-I)~95Singlet
C-2 (C-CF₃)~133Quartet (q)
C-3~130Quartet (q, small)
C-4 (C-CH₃)~140Singlet
C-5~138Singlet
C-6~128Singlet
CF₃~124Quartet (q)
CH₃~21Singlet

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. For this compound, this technique is essential for confirming the presence and electronic environment of the trifluoromethyl group. A single signal, a singlet, is expected since all three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to couple with. The chemical shift for a CF₃ group on a benzene ring typically appears between -60 and -65 ppm relative to a CFCl₃ standard. beilstein-journals.orgrsc.orgcolorado.edu This technique is also invaluable for monitoring reactions involving the trifluoromethyl group, as any change in its chemical environment will result in a shift in its resonance.

Two-dimensional (2D) NMR experiments provide correlation data that helps piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6 and H-5 with H-3, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals for H-3, H-5, H-6, and the methyl group to their corresponding carbon signals (C-3, C-5, C-6, and the methyl carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This would show correlations between the methyl protons and the adjacent aromatic proton (H-3 and H-5), and between the CF₃ group and the H-3 proton, confirming their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly useful for identifying functional groups.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While no hydrogen bonding is possible within this molecule, FT-IR is key for functional group identification.

C-F Stretching: The most intense absorptions in the spectrum are expected to arise from the C-F stretching vibrations of the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region. nih.gov These are often multiple strong bands.

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

Aliphatic C-H Stretching: The C-H stretches of the methyl group are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine stretching vibration is expected at a much lower frequency, typically in the 480-610 cm⁻¹ range, due to the large mass of the iodine atom.

Predicted FT-IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3030Medium-Weak
Aliphatic C-H Stretch (CH₃)2960 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-F Stretch (CF₃)1350 - 1100Very Strong
C-I Stretch610 - 480Medium-Weak

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of this compound. It provides the exact mass of the molecular ion with high precision (typically to four or more decimal places), which allows for the determination of its elemental formula. nih.gov For the molecular formula C₈H₆F₃I, the monoisotopic mass can be precisely calculated, distinguishing it from other compounds with the same nominal mass.

The calculated monoisotopic mass of this compound is 285.94662 Da. uni.lu HRMS analysis can confirm this value experimentally, providing strong evidence for the compound's identity.

In addition to exact mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS reveals the fragmentation patterns of the molecular ion. This data is crucial for structural elucidation, as the fragments correspond to the loss of specific substituent groups. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to proceed through several key pathways based on the relative bond strengths and stability of the resulting fragments.

Expected fragmentation pathways include:

Loss of an Iodine Radical (•I): The C-I bond is the weakest bond in the molecule, making the loss of the iodine radical (mass ~127 u) a highly favorable fragmentation pathway. This would result in a prominent fragment ion [M-I]⁺ at m/z ~159.

Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C-CF₃ bond leads to the loss of a •CF₃ radical (mass ~69 u), producing a fragment ion [M-CF₃]⁺ at m/z ~217.

Loss of a Methyl Radical (•CH₃): Fission of the C-CH₃ bond would result in the loss of a methyl radical (mass ~15 u), yielding an ion [M-CH₃]⁺ at m/z ~271.

Loss of HF: Elimination of a neutral hydrogen fluoride (B91410) molecule is another possible fragmentation pathway for fluorinated compounds.

Studies on related compounds, such as phenyl(trifluoromethyl)iodonium, confirm that fragmentation via the loss of •I and •CF₃ radicals are significant gas-phase reactions. acs.org The relative abundance of these fragment ions in the mass spectrum provides a detailed structural fingerprint.

PropertyValue
Molecular FormulaC₈H₆F₃I
Monoisotopic Mass285.94662 Da
Nominal Mass286 Da
Fragment IonProposed Neutral LossResulting m/z (approx.)Significance
[C₈H₆F₃]⁺•I159Major fragment due to weak C-I bond
[C₇H₆I]⁺•CF₃217Significant fragment
[C₇H₃F₃I]⁺•CH₃271Possible, but likely less abundant
[I]⁺•C₈H₆F₃127Possible, indicates presence of iodine

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. While a crystal structure for this compound itself is not publicly available, the technique is invaluable for elucidating the structures of its derivatives and reaction intermediates, providing crucial information on bond lengths, bond angles, and intermolecular interactions.

The trifluoromethyl group significantly influences the solid-state packing of aromatic molecules. Crystal structure analyses of related compounds, such as derivatives of (trifluoromethyl)benzene, reveal that molecules are often held together by a network of weak van der Waals forces and specific non-covalent interactions. rsc.org Notably, C-H···F hydrogen bonds between the fluorine atoms of the -CF₃ group and hydrogen atoms on adjacent molecules are common, influencing the crystal lattice. rsc.org

Furthermore, X-ray crystallography is critical for confirming the structure of novel intermediates formed during the chemical transformation of the parent compound. For instance, in reactions involving the functionalization of the -CF₃ group, such as selective didefluorination, single-crystal X-ray analysis has been used to unambiguously confirm the formation of complex tricyclic products, verifying the reaction pathway and stereochemistry. acs.org This application is vital in synthetic chemistry for verifying reaction outcomes and understanding mechanistic pathways involving derivatives of this compound.

Illustrative Crystallographic Data for a Related Derivative (1,4-Bis(trifluoromethyl)benzene-acceptor based TADF emitter) rsc.org
ParameterDescriptionSignificance
Crystal SystemThe geometric category of the crystal lattice.Defines the symmetry and basic shape of the unit cell.
Space GroupDescribes the symmetry operations of the unit cell.Provides detailed information on the molecule's symmetry in the crystal.
Dihedral AnglesAngles between planes (e.g., between donor and acceptor moieties).Reveals the molecular conformation and steric hindrance.
Intermolecular InteractionsNon-covalent bonds like C-H···F, π–π stacking.Explains the crystal packing and solid-state properties.

Computational and Theoretical Chemistry Studies of 1 Iodo 4 Methyl 2 Trifluoromethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net By solving for the electron density, DFT methods can determine optimized molecular geometry, orbital energies, and other crucial electronic properties.

For 1-iodo-4-methyl-2-(trifluoromethyl)benzene, DFT calculations would reveal a complex electronic landscape. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is used to predict the wavelengths of electronic transitions in UV-Vis spectroscopy. researchgate.netdigitellinc.com

The electronic nature of the three substituents—iodo, methyl, and trifluoromethyl—profoundly influences the orbital energies and electron distribution on the benzene (B151609) ring. DFT calculations can quantify these effects, providing values for the molecular dipole moment and generating electrostatic potential maps to visualize electron-rich and electron-poor regions.

Interactive Table 1: Predicted Electronic Properties from DFT

This table presents hypothetical, illustrative data for this compound based on known substituent effects, as specific computational results for this molecule are not available in the cited literature. The values aim to show expected trends.

PropertyPredicted Value/TrendRationale
HOMO Energy Relatively lowThe presence of two strong electron-withdrawing groups (-I and -CF₃) lowers the energy of the HOMO, making the molecule less likely to act as an electron donor.
LUMO Energy Relatively lowThe electron-withdrawing groups stabilize the LUMO, making the molecule a better electron acceptor compared to benzene or toluene.
HOMO-LUMO Gap Moderate to LargeThe significant stabilization of both orbitals would likely result in a moderate to large energy gap, suggesting relative kinetic stability. digitellinc.com
Dipole Moment Non-zero, significantThe asymmetrical substitution with groups of varying electronegativity (-I, -CF₃) creates a significant net dipole moment.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in mapping the energetic pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that govern reaction rates. researchgate.net

For this compound, a key class of reactions amenable to such study is metal-catalyzed cross-coupling. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making iodobenzene (B50100) derivatives highly reactive substrates in reactions like the Heck, Sonogashira, and Suzuki couplings. wikipedia.org

Computational modeling of these reactions would typically focus on the oxidative addition step, where the aryl iodide adds to a low-valent metal catalyst (e.g., a Palladium(0) complex). researchgate.net Theoretical calculations can determine the geometry and energy of the transition state for this step, providing insight into the reaction kinetics. researchgate.netnih.gov Furthermore, modeling can help rationalize the formation of different products by comparing the energy barriers of competing reaction pathways. researchgate.net

Prediction and Analysis of Regioselectivity in Electrophilic and Nucleophilic Reactions

The position of chemical attack on the benzene ring (regioselectivity) is determined by the directing effects of the existing substituents. lumenlearning.com These effects arise from a combination of inductive forces (electron withdrawal or donation through sigma bonds) and resonance effects (electron delocalization through the pi system). libretexts.org

Electrophilic Aromatic Substitution: In this type of reaction, the aromatic ring acts as a nucleophile. lumenlearning.com The substituents on this compound have competing influences:

Methyl (-CH₃): An activating group that donates electron density and directs incoming electrophiles to the ortho and para positions. minia.edu.eg

Iodo (-I): A deactivating group due to its inductive withdrawal, but it directs ortho and para due to resonance donation of its lone pairs. libretexts.org

Trifluoromethyl (-CF₃): A strongly deactivating group due to its powerful inductive electron withdrawal, directing incoming electrophiles to the meta position. minia.edu.eg

Nucleophilic Aromatic Substitution (SNAr): This reaction requires a strong electron-withdrawing group to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. In this compound, the trifluoromethyl group is a potent activating group for SNAr, and the iodide ion is an excellent leaving group. The reaction would thus be predicted to occur via nucleophilic attack at C1, leading to the displacement of the iodo substituent.

Interactive Table 2: Summary of Substituent Directing Effects for Electrophilic Substitution

SubstituentPosition on RingTypeInductive EffectResonance EffectDirecting Influence
-CF₃ C2DeactivatingStrong Withdrawal (-I)Nonemeta (to C4, C6)
-CH₃ C4ActivatingWeak Donation (+I)Hyperconjugationortho, para (to C3, C5)
-I C1DeactivatingWithdrawal (-I)Weak Donation (+R)ortho, para (to C2, C6)

Investigation of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of this compound are a direct consequence of the interplay between its three substituents.

Inductive Effects: Both the iodine atom and the trifluoromethyl group are strongly electronegative and pull electron density away from the benzene ring through the sigma bond framework (an inductive or -I effect). minia.edu.eglibretexts.org The methyl group, in contrast, is weakly electron-donating through induction (a +I effect). minia.edu.eg The -CF₃ group exerts a much stronger -I effect than the iodo group.

Resonance Effects: The iodine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system (a resonance or +R effect), which opposes its inductive effect. libretexts.org This donation, however, is weak. The trifluoromethyl group has no significant resonance effect. The methyl group can participate in hyperconjugation, a stabilizing interaction that donates electron density to the ring.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While the benzene ring itself is rigid, substituents can rotate, leading to different molecular conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insight into these conformational preferences and the influence of the surrounding environment (e.g., a solvent).

For this compound, the primary source of conformational flexibility is the rotation of the trifluoromethyl group around the C-C bond. MD simulations, often paired with quantum chemical calculations, can map the potential energy surface of this rotation to identify the most stable (lowest energy) conformations. mdpi.com

Applications As a Synthetic Building Block and Precursor to Advanced Chemical Entities

Role in the Construction of Complex Polyfunctionalized Aromatic Systems

1-Iodo-4-methyl-2-(trifluoromethyl)benzene is an exemplary building block for constructing highly substituted and functionalized aromatic compounds. The carbon-iodine bond is particularly amenable to participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. biosynth.com The reactivity of aryl iodides in these transformations is typically higher than that of the corresponding bromides or chlorides, allowing for selective reactions under mild conditions. wikipedia.org

Key cross-coupling reactions where this compound serves as a crucial substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating an arylethyne structure. wikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of conjugated systems, including polymers and molecular wires for electronic applications. nih.gov The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene, creating a new carbon-carbon bond with excellent stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing complex olefins and is a cornerstone of modern organic synthesis. mdpi.com

The presence of the ortho-trifluoromethyl group can sterically and electronically influence these coupling reactions, sometimes affecting reaction rates and yields, which can be leveraged for selective synthesis. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Bond Product Type
Suzuki-Miyaura Coupling Organoboron Compound (e.g., Ar'-B(OH)₂) C-C Biaryl
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH) C-C (sp²-sp) Arylalkyne

| Heck-Mizoroki Reaction | Alkene (e.g., R-CH=CH₂) | C-C (sp²-sp²) | Substituted Alkene |

Precursor for the Synthesis of Specialized Chemical Reagents

Beyond its role in C-C bond formation, this compound is a precursor for other classes of valuable chemical reagents.

Hypervalent iodine compounds are oxidizing agents known for their low toxicity and mild reaction conditions compared to heavy metal-based oxidants. nih.govpsu.edu Aryl iodides are the direct precursors to these reagents. By oxidizing the iodine atom of this compound, several types of hypervalent iodine(III) reagents can be prepared. psu.edu

Two common examples include:

[Bis(acyloxy)iodo]arenes: These reagents, such as (diacetoxyiodo)arenes, are synthesized by oxidizing the iodoarene with reagents like peracetic acid. nih.govpsu.edu They are versatile oxidants used in a wide array of transformations.

Diaryliodonium Salts: These salts are excellent aryl-transfer agents. diva-portal.org They can be synthesized in a one-pot procedure by reacting the iodoarene with another aromatic compound in the presence of an oxidant (e.g., Oxone) and a strong acid. beilstein-journals.org The resulting [Ar-I⁺-Ar']X⁻ salt can then be used to transfer the 4-methyl-2-(trifluoromethyl)phenyl group to various nucleophiles.

Table 2: Synthesis of Hypervalent Iodine(III) Reagents

Reagent Type General Structure Synthetic Method
(Diacetoxyiodo)arene Ar-I(OAc)₂ Oxidation of iodoarene with peracetic acid

| Diaryliodonium Salt | [Ar-I⁺-Ar']X⁻ | Oxidation of iodoarene in the presence of another arene |

While not a direct fluorinating agent itself, the structural motif of this compound is found in precursors to fluorinating species. For instance, related compounds like 4-(difluoroiodo)toluene can be used in conjunction with molecular iodine to perform iodofluorination of alkenes and alkynes. researchgate.net This suggests the potential for converting this compound into an analogous ArIF₂ species, which could then serve as a source of electrophilic fluorine for specific synthetic applications.

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals

The trifluoromethylphenyl moiety is a key pharmacophore in many modern agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity. nih.govwikipedia.org The trifluoromethyl group acts as a strong electron-withdrawing group, which can significantly alter the biological activity of a molecule. nih.gov

This compound serves as a critical intermediate for introducing the 4-methyl-2-(trifluoromethyl)phenyl scaffold into larger, more complex molecules destined for agrochemical applications. Through the cross-coupling reactions previously discussed (Section 6.1), this building block can be readily incorporated into the synthesis of herbicides, fungicides, and insecticides. For example, trifluoromethyl-substituted pyridines, which are structurally related, are core components of commercial agrochemicals like flonicamid. nih.gov

Building Block for Advanced Materials (e.g., Optoelectronic Materials, Liquid Crystals, Polymers)

The ability of this compound to participate in iterative cross-coupling reactions makes it a valuable monomer for the synthesis of advanced organic materials.

Conjugated Polymers: Sonogashira coupling reactions, for instance, can be used in a step-growth polymerization fashion to create poly(arylene ethynylene)s. nih.gov These materials are investigated for their applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Optoelectronic Materials: The Mizoroki-Heck reaction can be employed to synthesize fluorinated distyrylbenzene (B1252955) derivatives. mdpi.com These types of molecules often exhibit interesting photophysical properties, making them candidates for use as organic scintillators or components in optical devices.

Fluorinated Polymers: The incorporation of the trifluoromethyl group into a polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and specific optical properties. This compound provides a direct route to introduce this fluorinated moiety into a polymer structure.

Table 3: Potential Advanced Materials Derived from this compound

Material Class Synthetic Method Potential Application
Poly(arylene ethynylene)s Sonogashira Polymerization Organic Electronics, Sensors
Fluorinated Distyrylbenzenes Heck-Mizoroki Reaction Optoelectronic Devices

| Specialty Polymers | Various Cross-Coupling Polymerizations | High-Performance Plastics, Coatings |

Development of Novel Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a strategic starting material for synthesizing novel heterocyclic systems, particularly those fused to or substituted with the 4-methyl-2-(trifluoromethyl)phenyl group.

A common strategy involves a "coupling-then-cyclization" sequence.

Initial Coupling: A palladium-catalyzed reaction, such as a Sonogashira or Suzuki coupling, is first used to install a side chain onto the aromatic ring at the position of the iodine atom. The chosen side chain must contain the necessary functionality for the subsequent cyclization step.

Intramolecular Cyclization: The functionalized intermediate then undergoes an intramolecular reaction to form the heterocyclic ring.

For example, a domino Sonogashira coupling of an ortho-substituted aryl iodide with a terminal alkyne bearing a nucleophilic group can be followed by an intramolecular cyclization to yield substituted benzo[b]furans. organic-chemistry.org Similarly, iodocyclization of substrates prepared via Sonogashira coupling can lead to the formation of substituted thiophenes. researchgate.net This approach allows for the modular and efficient construction of a diverse range of complex heterocyclic scaffolds.

Q & A

Basic: What are the established synthetic routes for preparing 1-Iodo-4-methyl-2-(trifluoromethyl)benzene, and what factors influence yield optimization?

This compound is typically synthesized via directed iodination of a pre-functionalized aromatic precursor. A common approach involves:

  • Step 1 : Methylation and trifluoromethylation of a benzene derivative (e.g., toluene or xylene) to generate 4-methyl-2-(trifluoromethyl)benzene.
  • Step 2 : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or CF3COOH). The methyl and trifluoromethyl groups act as ortho/para-directing groups , favoring iodination at the activated position .
    Yield Optimization :
  • Temperature control (0–25°C) minimizes side reactions like di-iodination.
  • Solvent choice (e.g., dichloromethane or acetic acid) affects reaction kinetics.
  • Use of Lewis acids (e.g., FeCl3) can enhance regioselectivity.

Advanced: How do steric and electronic effects of the trifluoromethyl and methyl groups influence the reactivity of this compound in cross-coupling reactions?

The trifluoromethyl (-CF3) group exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the C–I bond and enhancing its susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura couplings). However, its steric bulk can hinder access to the iodine atom, particularly in bulky catalyst systems. The methyl (-CH3) group, being electron-donating, slightly offsets the electron deficiency at the iodine-bearing carbon but contributes minimal steric hindrance.
Experimental Design Considerations :

  • Use Pd(PPh3)4 or XPhos Pd G3 catalysts to accommodate steric constraints.
  • Optimize base strength (e.g., K2CO3 vs. Cs2CO3) to balance reactivity and side reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • 1H NMR :
    • Methyl group resonance at δ 2.4–2.6 ppm (singlet, 3H).
    • Aromatic protons split into a doublet (δ 7.2–7.4 ppm) and a doublet of doublets (δ 7.5–7.7 ppm) due to coupling with iodine and adjacent substituents.
  • 19F NMR : A singlet at δ -60 to -64 ppm for the -CF3 group.
  • Mass Spectrometry : Molecular ion peak at m/z 286 (C8H6F3I+) with fragmentation patterns showing loss of iodine (m/z 159 for [C8H6F3]+) .

Advanced: How can researchers resolve contradictions in reported reactivity data for halogenated trifluoromethylarenes, such as unexpected regioselectivity in nucleophilic substitutions?

Contradictions often arise from competing electronic and steric effects. For example:

  • Case Study : Aryl iodides with -CF3 groups may show anomalous regioselectivity in SNAr reactions due to competing pathways (e.g., ipso vs. cine substitution).
    Methodological Approach :
  • Perform DFT calculations to map transition-state energies and identify dominant pathways.
  • Use isotopic labeling (e.g., 13C or 18O) to track substituent migration during reactions.
  • Compare kinetic data across solvent polarities (e.g., DMSO vs. THF) to isolate solvent effects .

Basic: What safety protocols are critical when handling this compound, particularly regarding iodine volatility and trifluoromethyl stability?

  • Ventilation : Use fume hoods to prevent inhalation of iodine vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Collect iodine-containing waste separately in halogen-resistant containers for incineration.
  • Stability : Store at 2–8°C under inert gas (N2/Ar) to prevent degradation of the -CF3 group .

Advanced: What strategies can mitigate competing side reactions (e.g., proto-deiodination) during palladium-catalyzed cross-couplings of this compound?

Proto-deiodination is a common side reaction in Pd-mediated couplings due to β-hydride elimination. Mitigation strategies include:

  • Catalyst Selection : Use Pd(OAc)2 with bulky ligands (e.g., SPhos) to suppress β-hydride pathways.
  • Additives : Include silver salts (Ag2CO3) to sequester iodide byproducts.
  • Solvent Optimization : High-boiling solvents like DMF or toluene improve reaction homogeneity and reduce side reactions .

Basic: How does the substituent pattern of this compound compare to structurally similar halogenated aromatics in terms of reactivity?

CompoundSubstituentsReactivity in SNArCross-Coupling Efficiency
This compound-I, -CH3, -CF3ModerateHigh (due to -CF3 activation)
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene-I, -OCH3, -CF3High (activated by -OCH3)Moderate (steric hindrance)
4-Iodo-2-methyl-1-(trifluoromethyl)benzene-I, -CH3, -CF3 (positional isomer)Low (meta-directing effects)Low .

Advanced: What computational methods are recommended to predict the thermodynamic stability and reaction pathways of this compound in complex reaction matrices?

  • Molecular Dynamics (MD) Simulations : Model solvent effects on iodine dissociation energy.
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • QSPR Models : Corrate substituent parameters (Hammett σ) with experimental rate constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.